![molecular formula C6H3N3O4 B13558929 4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O6. This compound is part of the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound’s availability for research and development .
Análisis De Reacciones Químicas
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and immunosuppressive agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid can be compared to other similar compounds, such as:
5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid: This compound has a similar structure but includes a methyl group, which can alter its chemical properties and biological activity.
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid: This compound features a thieno ring instead of an isoxazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H3N3O4 |
|---|---|
Peso molecular |
181.11 g/mol |
Nombre IUPAC |
4-oxo-5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3N3O4/c10-4-2-3(6(11)12)9-13-5(2)8-1-7-4/h1H,(H,11,12)(H,7,8,10) |
Clave InChI |
DOHDKSPIVKDPNW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=NO2)C(=O)O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


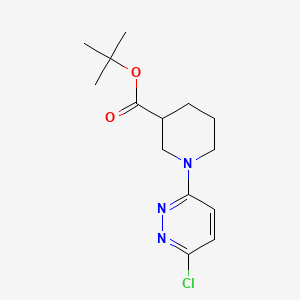
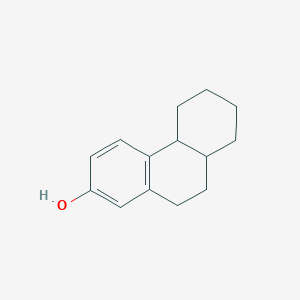
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)

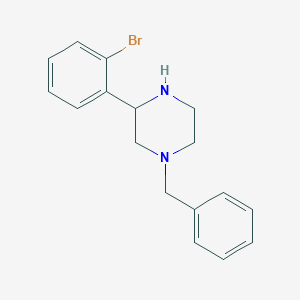

![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
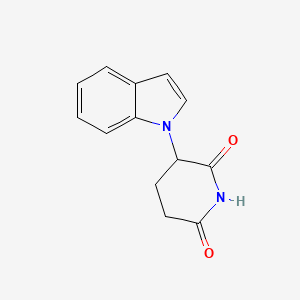

![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
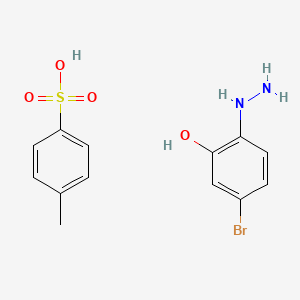
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)
